![molecular formula C22H27N5O4 B4388444 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4388444.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide
Übersicht
Beschreibung
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide, commonly known as MN-64, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MN-64 is a small molecule inhibitor that has shown promising results in the inhibition of various enzymes, including kinases and proteases.
Wirkmechanismus
MN-64 exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its activity. MN-64 is a reversible inhibitor and can be displaced by the substrate or other competitive inhibitors. MN-64 has been shown to bind to the ATP-binding site of kinases and the catalytic site of proteases, thereby inhibiting their activity.
Biochemical and Physiological Effects:
MN-64 has been shown to exhibit potent inhibitory effects on the activity of various enzymes, including kinases and proteases. MN-64 has also been shown to exhibit antiviral activity against the Zika virus and the dengue virus. MN-64 has been shown to exhibit cytotoxic effects on cancer cells in vitro, and further studies are required to evaluate its efficacy in vivo. MN-64 has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of the inflammasome, which is involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MN-64 has several advantages for lab experiments, including its high potency and selectivity towards its target enzymes, its reversible inhibition, and its ability to be displaced by the substrate or other competitive inhibitors. However, MN-64 also has some limitations, including its low solubility in water and its potential toxicity towards non-target enzymes.
Zukünftige Richtungen
For MN-64 include evaluating its efficacy in animal models of cancer, neurodegenerative diseases, and infectious diseases. MN-64 can also be further optimized for its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. MN-64 can also be further modified to improve its selectivity towards its target enzymes and reduce its potential toxicity towards non-target enzymes.
Wissenschaftliche Forschungsanwendungen
MN-64 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. MN-64 has been shown to inhibit the activity of various kinases, including JAK2, FLT3, and c-Met, which are involved in the development and progression of cancer. MN-64 has also been shown to inhibit the activity of proteases, such as cathepsin B and cathepsin K, which are involved in the degradation of extracellular matrix and bone resorption, respectively. MN-64 has also shown promising results in the inhibition of viral replication in vitro, including the Zika virus and the dengue virus.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-24-8-10-25(11-9-24)18-4-2-17(3-5-18)23-22(28)20-16-19(27(29)30)6-7-21(20)26-12-14-31-15-13-26/h2-7,16H,8-15H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDHTLGHOVFDHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.